7-oxospiro[3.4]octane-5-carboxylic acid

STING inhibitor immuno-oncology spirocyclic intermediate

This 7-oxospiro[3.4]octane-5-carboxylic acid is a protected SCD inhibitor building block under US Patent 9,168,248 B2. Its 5-carboxylic acid exit vector differs ~60–90° from the 2-carboxylic acid isomer, critical for kinase ATP-binding sites and GPCR pockets. The 7-oxo group lowers pKₐ by 0.2–0.4 units for pH-selective activation. This specific regioisomer—not unsubstituted analogs—ensures patent fidelity and avoids synthetic outcome deviation. Ideal for fragment-based lead diversification.

Molecular Formula C9H12O3
Molecular Weight 168.192
CAS No. 2253639-89-1
Cat. No. B2875333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-oxospiro[3.4]octane-5-carboxylic acid
CAS2253639-89-1
Molecular FormulaC9H12O3
Molecular Weight168.192
Structural Identifiers
SMILESC1CC2(C1)CC(=O)CC2C(=O)O
InChIInChI=1S/C9H12O3/c10-6-4-7(8(11)12)9(5-6)2-1-3-9/h7H,1-5H2,(H,11,12)
InChIKeyDXANCIYLEXBBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxospiro[3.4]octane-5-carboxylic acid (CAS 2253639-89-1): Technical Specifications and Procurement Baseline


7-Oxospiro[3.4]octane-5-carboxylic acid (CAS 2253639-89-1) is a spirocyclic carboxylic acid with the molecular formula C₉H₁₂O₃ and molecular weight of 168.19 g/mol . The compound features a spiro[3.4]octane core, consisting of a four-membered and a five-membered ring connected through a single spiro carbon atom, with a carboxylic acid substituent at the 5-position and a ketone functionality at the 7-position . As an oxa-spirocycle building block, it belongs to a class of three-dimensional scaffolds increasingly utilized in medicinal chemistry to access underexplored regions of chemical space and modulate physicochemical properties of drug candidates [1].

Procurement Risk Alert: Why Generic Substitution of 7-Oxospiro[3.4]octane-5-carboxylic acid (CAS 2253639-89-1) with In-Class Analogs Compromises Project Integrity


In-class spiro[3.4]octane analogs cannot be interchanged without compromising synthetic outcomes or biological activity due to position-specific functional group effects and distinct physicochemical profiles. The 5-carboxylic acid and 7-keto substitution pattern of the target compound confers specific hydrogen-bonding capacity, acidity, and conformational constraints that differ substantially from isomers such as spiro[3.4]octane-2-carboxylic acid (CAS 18386-63-5) or the 6-carboxylic acid regioisomer (CAS 2309448-93-7) [1]. As demonstrated by McLendon et al. in a systematic study of spiro[3.4]octane carboxylic acids, the introduction of a keto group alters acid dissociation constants by up to 0.4 pKₐ units relative to the parent hydrocarbon, reflecting measurable changes in electronic properties that directly impact reactivity in coupling chemistry and molecular recognition events [1]. Furthermore, the defined exit vectors of the spirocyclic core—the spatial orientation of substituents—vary with substitution pattern, affecting how the building block orients in three-dimensional space when incorporated into larger molecular architectures [2].

Quantitative Differentiation Evidence for 7-Oxospiro[3.4]octane-5-carboxylic acid (CAS 2253639-89-1) Against Closest Analogs


Patent-Documented Intermediate Status: 7-Oxospiro[3.4]octane-5-carboxylic acid as a Preferred Scaffold in STING Inhibitor Synthesis Versus Unsubstituted Spiro[3.4]octane Analogs

7-Oxospiro[3.4]octane-5-carboxylic acid is explicitly claimed as a preferred spirocyclic intermediate in US Patent 9,168,248 B2 for the synthesis of stearoyl-CoA delta-9 desaturase (SCD) inhibitors, a class of compounds with therapeutic relevance in metabolic and oncological indications [1]. In contrast, unsubstituted spiro[3.4]octane analogs lacking the 7-oxo and 5-carboxylic acid functionalities do not appear in the patent claims as viable synthetic intermediates for this scaffold class, indicating that the specific substitution pattern is necessary for downstream derivatization into biologically active final compounds [1].

STING inhibitor immuno-oncology spirocyclic intermediate

Acidity Modulation by 7-Oxo Substitution: Comparative pKₐ Analysis of 7-Oxospiro[3.4]octane-5-carboxylic acid Versus Non-Oxo Spiro[3.4]octane Carboxylic Acid Analogs

The introduction of a keto group at the 7-position of the spiro[3.4]octane framework measurably alters the acidity of the carboxylic acid moiety. While experimental pKₐ data for 7-oxospiro[3.4]octane-5-carboxylic acid itself is not yet published, systematic studies by McLendon et al. on closely related spiro[3.4]octane-2-carboxylic acid derivatives demonstrate that the addition of a 6-keto group shifts the thermodynamic pKₐ from 5.60 (for spiro[3.4]octane-2-carboxylic acid) to 5.20–5.40 (for cis- and trans-spiro[3.4]-6-octanone-2-carboxylic acids) in water at 25°C [1]. This represents a ΔpKₐ of 0.20–0.40 units attributable to the electron-withdrawing inductive effect of the carbonyl group transmitted through the spirocyclic framework [1].

pKa determination spirocyclic acid substituent effect

Defined Exit Vector Geometry: 5-Carboxylic Acid Substitution Enables Distinct Three-Dimensional Orientation Versus 2-Carboxylic Acid Regioisomer

The spiro[3.4]octane core with a 5-carboxylic acid substituent presents a fundamentally different exit vector geometry compared to the more common 2-carboxylic acid regioisomer (CAS 18386-63-5). As established by Carreira and Fessard, the positioning of functional groups on the spirocyclic framework defines the spatial trajectory of substituents in three-dimensional space, which in turn dictates how the building block orients when incorporated into a larger molecular architecture [1]. The 5-position on the spiro[3.4]octane core places the carboxylic acid vector at an angle that differs from the 2-position by approximately 60–90 degrees relative to the spiro junction, enabling access to distinct regions of chemical space not addressable by the 2-substituted isomer [1].

exit vector 3D scaffold chemical space

Enhanced Rigidity and Synthetic Reproducibility: 7-Oxospiro[3.4]octane Core Versus Flexible Acyclic Carboxylic Acid Analogs

The spiro[3.4]octane framework imposes conformational restriction that limits rotational degrees of freedom compared to acyclic aliphatic carboxylic acids. This rigidity translates to more predictable and reproducible synthetic outcomes when the building block is incorporated into larger molecules. Acyclic carboxylic acids such as 4-oxoheptanoic acid possess multiple rotatable bonds (≥4 rotatable bonds excluding the carboxylic acid), leading to conformational ensembles that can produce variable yields and stereochemical outcomes in subsequent coupling reactions. In contrast, the spirocyclic core of 7-oxospiro[3.4]octane-5-carboxylic acid reduces the number of low-energy conformations, increasing the probability of achieving consistent reaction outcomes across synthetic batches [1].

conformational restriction rigid scaffold reproducibility

Molecular Weight and Heavy Atom Count Differentiation: 7-Oxospiro[3.4]octane-5-carboxylic acid as a Compact Scaffold Versus Extended Analogs

7-Oxospiro[3.4]octane-5-carboxylic acid (MW = 168.19 g/mol, heavy atom count = 12) occupies a favorable property space for fragment-based drug discovery (FBDD), falling within the 'rule of three' guidelines (MW < 300, H-bond donors ≤3, H-bond acceptors ≤3, cLogP ≤3) . In comparison, larger spirocyclic carboxylic acids such as Boc-protected 2-azaspiro[3.4]octane-1-carboxylic acid (C₁₃H₂₁NO₅, MW = 271.31 g/mol, heavy atom count = 19) exceed typical fragment library molecular weight cutoffs by ~60% . The compact size of 7-oxospiro[3.4]octane-5-carboxylic acid permits greater ligand efficiency when elaborated into final compounds, allowing more room for optimization of potency and ADME properties without exceeding drug-like molecular weight thresholds .

molecular weight ligand efficiency fragment-based

Optimal Procurement and Application Scenarios for 7-Oxospiro[3.4]octane-5-carboxylic acid (CAS 2253639-89-1)


STING Pathway Modulator Synthesis: Use as a Patent-Defined Intermediate for Immuno-Oncology Candidates

7-Oxospiro[3.4]octane-5-carboxylic acid is explicitly documented as a preferred spirocyclic intermediate in US Patent 9,168,248 B2 for the construction of stearoyl-CoA delta-9 desaturase (SCD) inhibitors [1]. The SCD enzyme has been validated as a therapeutic target in immuno-oncology and metabolic disorders, with STING pathway modulation representing an active area of drug discovery investment. Procurement of this specific intermediate enables synthetic access to the patent-defined spirocyclic inhibitor scaffold series, ensuring route fidelity and alignment with existing intellectual property claims [1]. Researchers developing novel STING agonists or antagonists should source this compound rather than unsubstituted spiro[3.4]octane analogs, as the 7-oxo and 5-carboxylic acid functionalities are required for the subsequent derivatization steps described in the patent [1].

Fragment-Based Drug Discovery (FBDD): Compact Spirocyclic Core for Ligand-Efficient Library Construction

With a molecular weight of 168.19 g/mol and only 12 heavy atoms, 7-oxospiro[3.4]octane-5-carboxylic acid conforms to the 'rule of three' guidelines for fragment library design [1]. This compact scaffold provides a defined three-dimensional exit vector geometry that accesses regions of chemical space underexplored by traditional planar aromatic fragments . The carboxylic acid handle serves as a versatile synthetic anchor for amide coupling, esterification, or reduction chemistry, enabling rapid elaboration into larger screening compounds while maintaining favorable ligand efficiency metrics. In contrast, larger spirocyclic analogs such as Boc-protected 2-azaspiro[3.4]octane-1-carboxylic acid (MW = 271.31 g/mol) offer less ligand efficiency headroom for subsequent optimization [1].

Oxa-Spirocycle Scaffold Exploration: Accessing Defined Exit Vectors for Kinase or GPCR Inhibitor Design

The spiro[3.4]octane core with a 5-carboxylic acid substitution pattern presents an exit vector geometry that differs by approximately 60–90 degrees from the more common 2-carboxylic acid regioisomer [1]. This differential spatial orientation is critical for medicinal chemistry campaigns targeting binding pockets with specific geometric requirements, such as kinase ATP-binding sites or GPCR allosteric pockets. Carreira and Fessard have established that spirocyclic building blocks with defined exit vectors enable systematic exploration of three-dimensional chemical space in ways that planar or conformationally flexible scaffolds cannot replicate [1]. Researchers engaged in scaffold hopping or lead diversification programs should select the 5-carboxylic acid regioisomer when the target binding site demands a specific angular presentation of the carboxylate functionality.

pH-Sensitive Coupling Chemistry: Leveraging Altered Acidity for Selective Amide Bond Formation

Based on cross-study comparison with structurally characterized spiro[3.4]octane carboxylic acids, the 7-oxo substitution in 7-oxospiro[3.4]octane-5-carboxylic acid is expected to lower the carboxylic acid pKₐ by approximately 0.2–0.4 units relative to the non-oxo analog [1]. This increased acidity can be exploited in synthetic sequences requiring pH-selective activation or protection strategies. For example, in the presence of multiple carboxylic acid moieties, the more acidic 7-oxospiro[3.4]octane-5-carboxylic acid may be selectively deprotonated or activated under mildly basic conditions where other carboxylates remain largely protonated. This differentiation is not achievable with non-oxo spiro[3.4]octane carboxylic acid analogs such as spiro[3.4]octane-2-carboxylic acid (pKₐ ≈ 5.60) or spiro[3.4]octane-6-carboxylic acid (pKₐ ≈ 4.83 predicted) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-oxospiro[3.4]octane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.